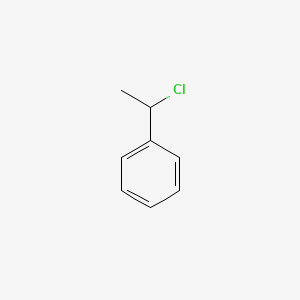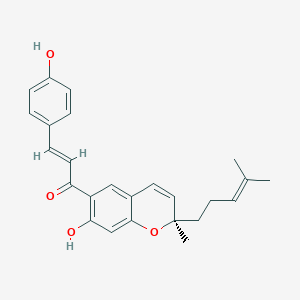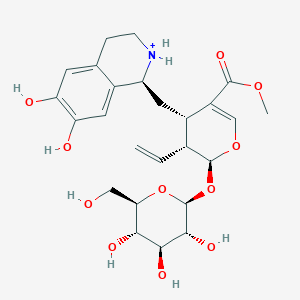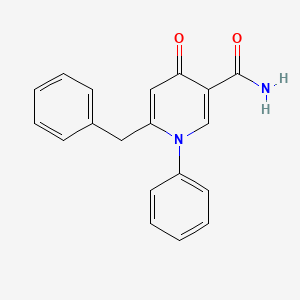
(1-Chloräthyl)benzol
Übersicht
Beschreibung
1-Chloroethylbenzene, also known as 1-chloroethylbenzene, is an aromatic compound with a molecular formula of C6H5CH2Cl. It is a colorless liquid with a sweet, pungent odor. 1-Chloroethylbenzene is a component of many industrial solvents and is used in the production of a variety of chemicals. It is also used as a raw material in the synthesis of pharmaceuticals, dyes, and other compounds.
Wissenschaftliche Forschungsanwendungen
Materialwissenschaftliche Forschung
(1-Chloräthyl)benzol wurde in der materialwissenschaftlichen Forschung eingesetzt, insbesondere bei der Untersuchung seiner Fourier-Transform-Infrarot- (FTIR-) und FT-Raman-Spektren . Die harmonischen Schwingungsfrequenzen wurden theoretisch mit Hilfe des Gaussian03-Satzes von Quantenchemie-Codes berechnet . Die berechneten Wellenzahlen (B3LYP) stimmen gut mit den beobachteten Wellenzahlen überein .
Nichtlineare Optik
Die Verbindung ist ein attraktives Objekt für weitere Untersuchungen der nichtlinearen Optik . Die berechnete erste Hyperpolarisierbarkeit von this compound wird berichtet, die in Technologien wie optischer Kommunikation, optischer Berechnung und dynamischer Bildverarbeitung von Bedeutung ist .
Zytotoxische und antineoplastische Aktivitäten
Chloräthyl-Derivate, einschließlich this compound, haben vielversprechende zytotoxische und antineoplastische Aktivitäten gezeigt . Die Zytotoxizität vieler Chloräthyl-Derivate wurde an mehreren Tumorzelllinien nachgewiesen .
Quantitative Struktur-Aktivitäts-Beziehung (QSAR)-Studien
This compound wurde in QSAR-Studien von Chloräthyl-Derivaten verwendet . Diese Studien helfen, die Beziehung zwischen der chemischen Struktur einer Verbindung und ihrer biologischen Aktivität zu verstehen.
Berechnungschemie
This compound wird in der Berechnungschemie zur Berechnung verschiedener Eigenschaften verwendet. Zum Beispiel wird die erste Hyperpolarisierbarkeit dieses neuartigen Molekülsystems mit der B3LYP/6-31G (d)-Methode, basierend auf dem Finite-Field-Ansatz, berechnet .
Standardreferenzdaten
This compound ist in der NIST Standard Reference Database enthalten, die thermochemische und thermophysikalische Daten bereitstellt . Diese Daten sind für verschiedene wissenschaftliche und industrielle Anwendungen unerlässlich.
Safety and Hazards
(1-Chloroethyl)benzene is classified as a flammable liquid and vapor. It can cause skin and eye irritation. It may also cause respiratory irritation. Safety measures include avoiding heat, sparks, open flames, and hot surfaces. It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .
Wirkmechanismus
Target of Action
(1-Chloroethyl)benzene, also known as alpha-chloroethylbenzene, is a derivative of benzene, which is a widely studied compound in organic chemistry
Mode of Action
Benzene derivatives are known to undergo nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) adds to the aromatic ring, followed by the loss of a halide anion . This two-step mechanism could potentially apply to (1-Chloroethyl)benzene, given its structural similarity to benzene.
Biochemical Pathways
Benzene and its derivatives have been shown to alter gene expression and biochemical pathways in a dose-dependent manner
Pharmacokinetics
The compound’s physical properties such as boiling temperature, critical temperature, and critical pressure have been documented . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
Benzene and its derivatives have been associated with various health effects, including leukemia
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1-Chloroethyl)benzene. For instance, exposure to benzene has been shown to be influenced by factors such as smoking habit and exposure to urban traffic . Similar environmental factors could potentially influence the action of (1-Chloroethyl)benzene.
Eigenschaften
IUPAC Name |
1-chloroethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLWADFFABIGAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870747 | |
| Record name | (1-Chloroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
672-65-1 | |
| Record name | 1-Phenylethyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Phenylethyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (1-chloroethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (1-Chloroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-chloroethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1-CHLOROETHYL)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/234V97K06A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (1-Chloroethyl)benzene in polymer synthesis?
A: (1-Chloroethyl)benzene acts as an effective initiator in cationic polymerization reactions. [, , , ] This means it can initiate the chain growth process, leading to the formation of polymers.
Q2: Can you elaborate on the specific role of (1-Chloroethyl)benzene in living cationic polymerization?
A: Research indicates that (1-Chloroethyl)benzene, in conjunction with SnCl4 and 2,6-di-tert-butylpyridine, facilitates the living cationic polymerization of styrene. [, ] This controlled polymerization technique allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. This control stems from the ability to minimize undesirable side reactions, like chain termination or chain transfer, resulting in predictable and uniform polymer chains. []
Q3: Are there any limitations to using (1-Chloroethyl)benzene as an initiator?
A: While effective, employing (1-Chloroethyl)benzene as an initiator necessitates careful control of reaction conditions. [] The absence of 2,6-di-tert-butylpyridine, for example, can lead to a broader molecular weight distribution in the resulting polystyrene, indicating less control over the polymerization process. []
Q4: Beyond styrene, are there other monomers (1-Chloroethyl)benzene can polymerize?
A: Yes, research demonstrates the successful use of (1-Chloroethyl)benzene/SnCl4/2,6-di-tert-butylpyridine system for synthesizing ABA triblock copolymers composed of styrene and p-methylstyrene. [] This highlights the versatility of (1-Chloroethyl)benzene in facilitating the creation of more complex polymer architectures.
Q5: Are there studies on the structural properties of (1-Chloroethyl)benzene?
A: Yes, research utilizing Infrared (IR) and Raman spectroscopy alongside computational methods has been conducted to analyze the structural characteristics of (1-Chloroethyl)benzene. [] This type of research helps to understand the molecule's vibrational modes and electronic structure, which can further inform its reactivity and behavior in chemical reactions.
Q6: How does the structure of (1-Chloroethyl)benzene relate to its reactivity?
A: Studies have explored the chemoselectivity of methylation reactions involving compounds with both aldehyde and ketone functional groups. [] While not directly focusing on (1-Chloroethyl)benzene, the research elucidates how the presence of specific reagents can influence the reactivity of different functional groups, providing insights into potential reaction pathways involving (1-Chloroethyl)benzene and its derivatives.
Q7: Beyond polymerization, are there other applications of (1-Chloroethyl)benzene?
A: (1-Chloroethyl)benzene serves as a reactant in asymmetric electrocarboxylation with carbon dioxide (CO2). [] Metal-Organic Frameworks (MOFs) with amino groups act as catalysts in this process, converting (1-Chloroethyl)benzene into optically active 2-phenylpropionic acid. [] This highlights the potential of (1-Chloroethyl)benzene in producing valuable chiral compounds relevant to various chemical industries.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R)-5-[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylanilino]-3-naphthalen-1-yl-5-oxopentanoate](/img/structure/B1265304.png)
![2-[3-[[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl]-2-(morpholine-4-carbonyl)indol-1-yl]acetamide](/img/structure/B1265306.png)


![3-(1-Acetylpiperidin-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B1265310.png)

![1-O-(alpha-D-galactopyranosyl)-N-[6-(4-methoxyphenyl)hexanoyl]phytosphingosine](/img/structure/B1265313.png)






